Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.
Vistusertib
CAS No.: 1009298-59-2
Cat. No.: VC0548426
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1009298-59-2 |
---|---|
Molecular Formula | C25H30N6O3 |
Molecular Weight | 462.5 g/mol |
IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide |
Standard InChI | InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 |
Standard InChI Key | JUSFANSTBFGBAF-IRXDYDNUSA-N |
Isomeric SMILES | C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C |
SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Canonical SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Appearance | Yellow solid powder |
Chemical and Pharmacological Profile of Vistusertib
Molecular Structure and Properties
Vistusertib (C₂₅H₃₀N₆O₃) is a small-molecule benzamide derivative with a molecular weight of 462.5 g/mol . Its chemical structure includes a pyrido[2,3-d]pyrimidine core linked to morpholine groups, enabling selective inhibition of mTOR kinase . Unlike rapalogs such as everolimus, which target only mTORC1, vistusertib suppresses both mTORC1 and mTORC2 complexes, disrupting downstream signaling pathways like PI3K/AKT and ribosomal biogenesis .
Table 1: Key Chemical Properties of Vistusertib
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₀N₆O₃ |
Molecular Weight | 462.5 g/mol |
Mechanism of Action | Dual mTORC1/mTORC2 inhibition |
Development Status | Phase II (discontinued) |
Primary Indications | Endometrial cancer, glioblastoma, meningioma |
Mechanism of Action and Preclinical Rationale
Dual mTOR Pathway Inhibition
The mTOR pathway is frequently hyperactivated in cancers due to mutations in PI3K/AKT or loss of PTEN . Preclinical studies demonstrated that vistusertib’s dual inhibition blocks both mTORC1-mediated S6K1/4EBP1 signaling and mTORC2-driven AKT activation, inducing apoptosis in hormone receptor-positive endometrial and breast cancer models . In glioblastoma, combining vistusertib with temozolomide enhanced DNA damage response and reduced tumor growth in xenografts .
Overcoming Endocrine Resistance
In hormone receptor-positive endometrial cancer, aromatase inhibitors like anastrozole often fail due to mTOR pathway activation. Vistusertib reversed this resistance in vitro by suppressing feedback loops that reactivate AKT, supporting its combination with endocrine therapies . Ribosome biogenesis (RiBi) markers, such as NOP10 and NHP2, were identified as potential predictors of response to vistusertib-anastrozole therapy .
Clinical Trial Outcomes
Hormone Receptor-Positive Endometrial Cancer: The VICTORIA Trial
The phase I/II VICTORIA trial (NCT02730923) randomized 75 patients with recurrent/metastatic endometrial cancer to vistusertib (125 mg twice weekly) plus anastrozole (V+A) or anastrozole alone (A) . Key results included:
-
Progression-Free Rate at 8 Weeks (8wk-PFR): 67.3% (V+A) vs. 39.1% (A) (p < 0.05) .
-
Median Progression-Free Survival (PFS): 5.2 months (V+A) vs. 1.9 months (A) (HR: 0.51; 95% CI: 0.29–0.91) .
-
Objective Response Rate (ORR): 24.5% (V+A) vs. 17.4% (A) .
Grade ≥2 adverse events (AEs) in the V+A arm included fatigue (41%), hyperglycemia (29%), and diarrhea (22%) .
Glioblastoma: Phase I Combination Therapy
A phase I trial evaluated vistusertib (100–125 mg twice daily) with temozolomide in 15 recurrent glioblastoma patients . The recommended phase II dose was 125 mg, with a 6-month PFS rate of 26.6%. One patient achieved a partial response lasting 7.6 months, while 38% had stable disease (median duration: 9.6 months) .
Meningioma: Mixed Efficacy Signals
Discontinuation and Future Directions
Despite promising efficacy in endometrial cancer, vistusertib’s development was halted during the VICTORIA trial due to strategic portfolio decisions . Ongoing research focuses on:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume